2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a unique combination of benzodioxole, fluorobenzyl, and pyrazolopyrazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of a suitable benzyl halide with a fluorine source.
Construction of the Pyrazolopyrazinone Core: This is typically done through the condensation of a hydrazine derivative with a diketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
The presence of the fluorine atom in 2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one makes it unique compared to its analogs. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-3-1-2-13(8-15)11-23-6-7-24-17(20(23)25)10-16(22-24)14-4-5-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZHUDVDPKQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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